molecular formula C24H16BrN B11554340 (11Z)-11-(4-bromobenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline

(11Z)-11-(4-bromobenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline

Cat. No.: B11554340
M. Wt: 398.3 g/mol
InChI Key: DWRADOYUDPGUMG-MOSHPQCFSA-N
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Description

(11Z)-11-(4-bromobenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline: is a complex organic compound that belongs to the class of indenoquinolines This compound is characterized by its unique structure, which includes a bromobenzylidene group attached to an indenoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11Z)-11-(4-bromobenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-methylindeno[1,2-b]quinoline under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the bromobenzylidene group can yield the corresponding benzyl derivative.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products:

  • Oxidation products include carboxylic acids and ketones.
  • Reduction products include benzyl derivatives.
  • Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, (11Z)-11-(4-bromobenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being investigated in preclinical studies. Its ability to interact with specific biological targets could lead to the development of new medications.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (11Z)-11-(4-bromobenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline involves its interaction with specific molecular targets. The bromobenzylidene group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound’s effects on cellular pathways can result in various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Uniqueness: (11Z)-11-(4-bromobenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline stands out due to its specific configuration and the presence of the bromobenzylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H16BrN

Molecular Weight

398.3 g/mol

IUPAC Name

(11Z)-11-[(4-bromophenyl)methylidene]-3-methylindeno[1,2-b]quinoline

InChI

InChI=1S/C24H16BrN/c1-15-6-11-19-20(13-16-7-9-18(25)10-8-16)22-14-17-4-2-3-5-23(17)26-24(22)21(19)12-15/h2-14H,1H3/b20-13-

InChI Key

DWRADOYUDPGUMG-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)/C(=C/C3=CC=C(C=C3)Br)/C4=CC5=CC=CC=C5N=C42

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC3=CC=C(C=C3)Br)C4=CC5=CC=CC=C5N=C42

Origin of Product

United States

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